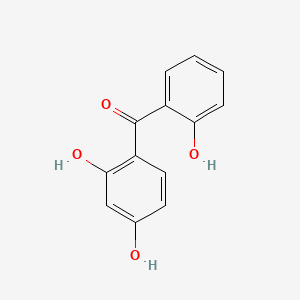

2,2',4-Trihydroxybenzophenone

Descripción

Contextualization within the Benzophenone (B1666685) Class and UV-Absorbing Compounds

Benzophenones are a class of aromatic ketones that share a diphenyl ketone backbone. They are widely recognized for their ability to absorb ultraviolet (UV) radiation, a property conferred by the conjugated system of the aromatic rings and the carbonyl group. This characteristic makes them invaluable as UV filters in a vast array of commercial products, from plastics and coatings to personal care items, where they prevent photodegradation and protect against UV-induced damage. plos.org

Historical Perspective on Research Evolution Concerning 2,2',4-Trihydroxybenzophenone

Early research on benzophenone derivatives was largely driven by the need for effective UV stabilizers in the polymer and coatings industry. The synthesis and characterization of various hydroxylated benzophenones, including this compound, were explored to understand their structure-activity relationships as photostabilizers. longchangchemical.com

A significant shift in the research focus occurred with the discovery of its biological activities. A notable study in 2007 brought to light the anti-inflammatory and antioxidant properties of this compound. nih.gov This research demonstrated that the compound exhibited anti-inflammatory effects comparable to indomethacin (B1671933) in rat paw edema assays and also showed radical-scavenging capabilities. nih.govscielo.br This opened up new avenues for investigation beyond its traditional industrial applications. More recently, the compound's potential as an antimicrobial agent has been explored, with studies showing its effectiveness against various bacterial pathogens, including those relevant to the poultry industry. frontiersin.orgfrontiersin.org These findings have positioned this compound as a compound of interest in medicinal chemistry and pharmacology.

Current Research Frontiers and Unresolved Challenges Pertaining to this compound

The contemporary research landscape for this compound is vibrant and multidisciplinary. Key areas of active investigation include:

Antimicrobial Applications: A significant research frontier is the exploration of its antimicrobial properties. Studies have shown its activity against both Gram-positive and Gram-negative bacteria, acting on the bacterial cell wall. frontiersin.org A particularly promising area is its synergistic effect with conventional antibiotics like bacitracin, which could help in reducing antibiotic dosage and combating antimicrobial resistance. frontiersin.orgfrontiersin.org

Pharmacological Potential: Beyond its established anti-inflammatory and antioxidant activities, researchers are investigating other potential therapeutic applications. nih.govscielo.br Its ability to interact with biological systems, as suggested by its antimicrobial action, hints at a broader pharmacological profile that is yet to be fully elucidated.

Environmental Fate and Biotransformation: As with many commercial chemicals, understanding the environmental behavior of this compound is crucial. Research is underway to study its degradation pathways and potential biotransformation products in various environmental matrices.

Despite the promising findings, several challenges remain. A deeper understanding of the precise mechanisms underlying its biological activities is needed. For instance, while its action on the bacterial cell wall is known, the specific molecular targets are still under investigation. frontiersin.org Furthermore, comprehensive studies are required to fully assess its long-term effects and metabolic fate in biological systems. The development of cost-effective and scalable synthesis methods is also essential to facilitate its broader application in potential new fields. frontiersin.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₄ |

| Molar Mass | 230.21 g/mol |

| Melting Point | 195-197 °C |

| log P | 3.46 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

Data sourced from various chemical databases and research articles. frontiersin.orgresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

(2,4-dihydroxyphenyl)-(2-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYXGBNUYGAFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342106 | |

| Record name | 2,2',4-Trihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13087-18-8 | |

| Record name | 2,2',4-Trihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2,2 ,4 Trihydroxybenzophenone and Its Analogs

Classical Approaches to the Synthesis of 2,2',4-Trihydroxybenzophenone

Traditional methods for the synthesis of this compound and its analogs have heavily relied on well-established reactions such as Friedel-Crafts acylation and various condensation reactions. These methods, while effective, often require harsh reaction conditions and stoichiometric amounts of reagents.

Friedel-Crafts Acylation Routes

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and has been adapted for the preparation of polyhydroxybenzophenones. This reaction typically involves the acylation of an electron-rich aromatic compound, such as a phenol or a protected derivative, with an acylating agent in the presence of a Lewis acid catalyst.

A common approach for the synthesis of a related compound, 2,4,4'-trihydroxybenzophenone (B74534), utilizes resorcinol and p-hydroxybenzoic acid as starting materials. In this process, phosphorus oxychloride acts as both a reagent and a solvent, while anhydrous zinc chloride serves as the catalyst. The reaction is typically carried out in a sulfolane solvent. The optimal conditions for this synthesis have been identified as a reaction temperature of 65 to 70°C, with a molar ratio of resorcinol to p-hydroxybenzoic acid of 1:0.81. Under these conditions, the product can be obtained in yields exceeding 73%. researchgate.net

Similarly, the synthesis of 2,2',4,4'-tetrahydroxybenzophenone can be achieved through a Friedel-Crafts reaction by condensing resorcinol dimethyl ether with phosgene. google.com This reaction is catalyzed by anhydrous aluminum chloride and is conducted in a chlorinated hydrocarbon solvent. google.com The use of a protected phenol, in this case, the dimethyl ether of resorcinol, helps to prevent unwanted side reactions and improve the yield of the desired product.

| Target Compound | Starting Materials | Catalyst/Reagents | Solvent | Yield |

|---|---|---|---|---|

| 2,4,4'-Trihydroxybenzophenone | Resorcinol, p-Hydroxybenzoic acid | Zinc chloride, Phosphorus oxychloride | Sulfolane | >73% |

| 2,2',4,4'-Tetrahydroxybenzophenone | Resorcinol dimethyl ether, Phosgene | Aluminum chloride | Chlorinated hydrocarbon | Not specified |

Alternative Condensation Reactions for this compound Synthesis

Beyond Friedel-Crafts acylation, other condensation reactions have been employed for the synthesis of polyhydroxybenzophenones. These methods often involve the reaction of a phenol with a carboxylic acid or its derivative under different catalytic conditions.

For instance, the synthesis of 2,4,6-trihydroxybenzophenone can be accomplished through the condensation of benzoic acid and phloroglucinol. digitaloceanspaces.comunram.ac.id This reaction is catalyzed by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) and proceeds by heating the reactants at approximately 80°C. The mechanism involves the protonation of the carbonyl group of benzoic acid by methanesulfonic acid, which also acts as an acylating agent. The resulting carbocation is then attacked by the nucleophilic phloroglucinol to form the benzophenone (B1666685) structure, yielding the product in about 60% yield. digitaloceanspaces.com

Historically, the synthesis of 2,2',4,4'-tetrahydroxybenzophenone was first achieved by fusing fluorescein chloride with caustic soda at high temperatures (270-280°C), although this method resulted in very low yields. google.com Another classical approach involves the condensation of 2,4-diacetoxybenzonitrile with resorcinol in the presence of hydrochloric acid and zinc chloride. The resulting imine hydrochloride is then hydrolyzed in an acidic solution to yield the final benzophenone product. google.com These methods, while historically significant, are often limited by their low yields, harsh conditions, and the use of expensive or hazardous reagents. google.com

Modern Synthetic Innovations and Green Chemistry Principles in this compound Production

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This trend is reflected in the production of this compound and its analogs, with a focus on catalytic pathways, biotransformation, and green chemistry principles.

Catalytic Synthesis Pathways

The use of efficient and recyclable catalysts is a key aspect of modern organic synthesis. For the production of hydroxybenzophenones, various catalytic systems have been explored to improve reaction efficiency and reduce environmental impact.

The catalytic synthesis of 2,3,4-trihydroxybenzophenone (B75506) has been reported using pyrogallol as a starting material. researchgate.net In this method, pyrogallol is reacted with benzotrichloride (PhCCl3) in a binary solvent system of an aromatic hydrocarbon and water. The reaction is catalyzed by Lewis acids such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3), or by thionyl chloride (SOCl2). This approach offers high yields, ranging from 80% to 87%, and is characterized by its ease of control, stable yields, and high product quality. researchgate.net

In a move towards greener catalysts, a novel process for the synthesis of 2,4-dihydroxybenzophenone (B1670367) has been developed using either bismuth chloride (BiCl3) or a composite HZSM-5 zeolite catalyst doped with cerium oxide. google.com This method employs the reaction of an ethanol-saturated solution of resorcinol with a saturated ethanol solution of benzoic anhydride. The reaction proceeds under reflux conditions at 60-80°C. A key advantage of this process is the use of low-toxicity reagents and a catalyst that is easily separated and recovered. This green synthesis route can achieve product purity of over 99% and yields greater than 94%. google.com

| Target Compound | Starting Materials | Catalyst | Key Features | Yield |

|---|---|---|---|---|

| 2,3,4-Trihydroxybenzophenone | Pyrogallol, Benzotrichloride | ZnCl2, AlCl3, or SOCl2 | High product quality, easy control | 80-87% |

| 2,4-Dihydroxybenzophenone | Resorcinol, Benzoic anhydride | BiCl3 or CeO2-doped HZSM-5 zeolite | Green synthesis, recyclable catalyst, high purity | >94% |

Biotransformation and Enzymatic Synthesis Routes

Biotransformation and enzymatic synthesis represent a frontier in green chemistry, offering highly selective and environmentally benign routes to complex molecules. While the direct enzymatic synthesis of this compound is not yet widely reported, research into the biosynthesis of its isomers provides a strong proof of concept.

A notable example is the biotransformation of benzoate (B1203000) to 2,4,6-trihydroxybenzophenone using engineered Escherichia coli. nih.gov This process involves the co-expression of two key enzymes: benzoate-CoA ligase from Rhodopseudomonas palustris (BadA) and benzophenone synthase from Garcinia mangostana (GmBPS). nih.gov The engineered E. coli utilizes benzoate as a precursor to form benzoyl-CoA, which then undergoes condensation with endogenous malonyl-CoA, catalyzed by benzophenone synthase, to produce 2,4,6-trihydroxybenzophenone. nih.gov

This whole-cell biotransformation approach is advantageous as it uses a low-cost substrate (sodium benzoate) and relies on the host organism's metabolism to provide other necessary precursors like ATP, CoA, and malonyl-CoA. nih.gov This reduces the need for expensive and often unstable reagents required in traditional enzymatic synthesis, which typically involves the use of purified enzymes and costly substrates like benzoyl-CoA and malonyl-CoA. nih.gov The biosynthesis of 2,4,6-trihydroxybenzophenone originates from one starter unit of benzoyl-CoA and three extender units of malonyl-CoA, catalyzed by benzophenone synthase. nih.gov

Sustainable and Environmentally Benign Methodologies

The principles of green chemistry, such as the use of non-toxic reagents, renewable feedstocks, and energy-efficient processes, are increasingly being applied to the synthesis of hydroxybenzophenones.

The aforementioned synthesis of 2,4-dihydroxybenzophenone using a recyclable BiCl3 or zeolite catalyst is a prime example of a sustainable methodology. google.com This process minimizes waste by allowing for the recovery and reuse of the catalyst and employs low-toxicity raw materials and solvents. google.com The entire reaction process is simple and results in minimal environmental pollution. google.com

Similarly, the biotransformation route to 2,4,6-trihydroxybenzophenone is inherently a green and sustainable method. nih.gov It operates under mild, aqueous conditions, avoids the use of harsh organic solvents and toxic reagents, and minimizes the generation of hazardous waste. nih.gov The use of engineered microbes to produce valuable chemicals from simple, inexpensive starting materials is a challenging but highly desirable alternative to traditional chemical synthesis and extraction from natural sources, which can be environmentally damaging and resource-intensive. nih.gov

Furthermore, research into organocatalyst- and reagent-controlled selective synthesis of diverse 2-hydroxybenzophenone (B104022) frameworks under green conditions highlights the ongoing efforts to develop environmentally benign operational simplicity in the production of these compounds. rsc.org

Design and Synthesis of Novel this compound Derivatives

The core structure of this compound, with its multiple hydroxyl groups, offers a versatile platform for the design and synthesis of novel derivatives with tailored properties. Strategic structural modifications can enhance its efficacy in various applications, from advanced UV absorbers to bioactive agents.

Strategies for Structural Modification and Functionalization

The chemical reactivity of the hydroxyl groups on the benzophenone scaffold is central to the synthesis of new derivatives. These modifications can be broadly categorized into reactions involving the aromatic rings and reactions of the hydroxyl groups themselves.

Modification of Hydroxyl Groups:

The phenolic hydroxyl groups of this compound are the most reactive sites for functionalization. Standard reactions for phenols can be employed to create a diverse range of derivatives.

Etherification: The hydroxyl groups can be converted to ethers by Williamson ether synthesis. For instance, reacting this compound with various alkyl or aryl halides in the presence of a base can yield a library of ether derivatives. nih.gov This strategy can be used to tune the solubility and lipophilicity of the molecule. A general scheme for the synthesis of 4-substituted benzophenone ethers involves refluxing the parent benzophenone with potassium carbonate, a phase transfer catalyst like tetrabutylammonium bromide (TBAB), and the corresponding halide in a suitable solvent like dichloromethane. nih.gov

Esterification: Ester derivatives can be readily prepared by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base catalyst. This approach allows for the introduction of a wide array of functional groups, which can influence the molecule's electronic properties and reactivity.

Introduction of Heterocyclic Moieties: The hydroxyl groups can serve as handles to attach various heterocyclic rings, which are known to be important pharmacophores. For example, novel benzophenone derivatives containing a thiazole nucleus have been synthesized and shown to possess anti-inflammatory properties. nih.govnih.gov This involves a multi-step synthesis, often starting with the conversion of the benzophenone to a thiosemicarbazone, followed by cyclization with a suitable reagent like 2-bromoacetophenone. nih.gov Similarly, azetidinone-fused benzophenone derivatives have been synthesized and investigated for their antimicrobial activities. mdpi.com

Modification of the Aromatic Rings:

While the hydroxyl groups are the primary sites for functionalization, the aromatic rings can also undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

Halogenation: Introduction of halogen atoms onto the aromatic rings can significantly alter the electronic properties and biological activity of the molecule.

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro and sulfonic acid groups, respectively, further expanding the range of accessible derivatives.

The following table summarizes some potential synthetic strategies for the derivatization of this compound based on methodologies applied to analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Product Class | Rationale for Modification |

| Etherification | Alkyl/Aryl Halide, Base (e.g., K2CO3), Solvent (e.g., DCM), Phase Transfer Catalyst (e.g., TBAB) nih.gov | Ether Derivatives | Modify solubility, lipophilicity, and biological activity. |

| Esterification | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Ester Derivatives | Introduce diverse functional groups, alter electronic properties. |

| Heterocycle Formation | Thiosemicarbazide, then α-haloketone nih.gov | Thiazole Derivatives | Introduce pharmacologically active moieties. |

| Heterocycle Formation | Hydrazine Hydrate, Chloroacetyl Chloride, Substituted Aldehydes/Ketones mdpi.com | Azetidinone Derivatives | Explore novel antimicrobial agents. |

Synthesis of Polymeric and Nanomaterial-Incorporated this compound Architectures

To overcome issues such as leaching and migration of small-molecule additives, and to create materials with enhanced and durable properties, this compound can be incorporated into polymeric and nanomaterial structures.

Polymeric Architectures:

The di- or poly-functional nature of this compound, owing to its multiple hydroxyl groups, makes it an excellent monomer or cross-linking agent for polymerization reactions.

Polyesters: this compound can be used as a polyol monomer in condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. The benzophenone moiety would be incorporated into the polymer backbone, providing inherent UV-protective properties to the material.

Polyurethanes: The hydroxyl groups of this compound can react with diisocyanates to form polyurethanes. This would result in a polymer with the benzophenone unit as an integral part of the polymer chain, offering permanent UV protection.

Grafting onto Polymers: An alternative approach is to first synthesize a polymer with reactive side groups and then chemically graft this compound derivatives onto the polymer backbone.

Nanomaterial-Incorporated Architectures:

Immobilizing this compound onto the surface of nanomaterials can create hybrid materials with synergistic properties.

Silica (B1680970) Nanoparticles: The surface of silica nanoparticles is rich in silanol groups, which can be functionalized. This compound, or a derivative with a suitable linking group (e.g., a silane), can be covalently attached to the silica surface. This would result in a stable, dispersible nanomaterial with excellent UV-absorbing capabilities. The general procedure involves activating the silica surface and then reacting it with a functionalized benzophenone derivative.

Graphene Oxide: Graphene oxide (GO) possesses various oxygen-containing functional groups, such as carboxyl, hydroxyl, and epoxy groups, which can be used for covalent functionalization. nih.gov Trypsin has been successfully immobilized on GO-silica composites by activating the carboxyl groups on GO with carbodiimide chemistry to form amide bonds with the amino groups of the enzyme. nih.gov A similar strategy could be employed to immobilize an amino-functionalized derivative of this compound onto GO. Alternatively, cellulase has been immobilized on GO modified with a hydrophobic spacer, indicating another potential route for attachment. semanticscholar.org

The following table outlines potential approaches for incorporating this compound into larger architectures, based on established methodologies for similar molecules.

| Architecture Type | Synthetic Strategy | Key Reagents | Potential Advantages |

| Polymeric | |||

| Polyester | Condensation Polymerization | Diacid/Diacyl Chloride | Inherent and permanent UV protection, improved material stability. |

| Polyurethane | Polyaddition Reaction | Diisocyanate | Durable UV-absorbing polymers with tunable mechanical properties. |

| Nanomaterial-Incorporated | |||

| Silica Nanoparticles | Surface Functionalization | Silane-functionalized this compound derivative | High stability, good dispersibility, reduced leaching. |

| Graphene Oxide | Covalent Grafting | Amine- or other functionalized this compound derivative, coupling agents (e.g., EDC/NHS) | Creation of multifunctional materials with enhanced UV absorption and other properties of graphene. |

Photochemistry and Photophysical Behavior of 2,2 ,4 Trihydroxybenzophenone

Excited State Dynamics and Energy Dissipation Mechanisms of 2,2',4-Trihydroxybenzophenone

Upon absorption of UV radiation, this compound undergoes a series of ultrafast photophysical and photochemical processes to dissipate the absorbed energy. These mechanisms are crucial for its effectiveness as a photostabilizer.

Intramolecular Proton Transfer Processes and Keto-Enol Tautomerism

A key energy dissipation pathway for ortho-hydroxy benzophenones is through excited-state intramolecular proton transfer (ESIPT). In this process, a proton from the ortho-hydroxyl group is transferred to the carbonyl oxygen. This creates an unstable keto-tautomer in an excited state. This tautomer then rapidly returns to the ground state, releasing the absorbed energy as heat, and the proton is transferred back to its original position, restoring the enol form. This rapid, reversible cycle allows the molecule to efficiently dissipate UV energy with minimal chemical change. researchgate.netresearchgate.netnih.govntu.edu.tw This keto-enol tautomerism is a fundamental mechanism for the photostability of many hydroxybenzophenones. researchgate.netresearchgate.net

The efficiency of ESIPT can be influenced by the molecular structure and the surrounding environment. The presence of intramolecular hydrogen bonding is a prerequisite for this process to occur. nih.govntu.edu.tw Studies on related Schiff bases have shown that the stability of the enol and keto forms can dictate the relaxation pathways after electronic excitation. researchgate.net

Intersystem Crossing and Triplet State Formation

While ESIPT is a major deactivation pathway, intersystem crossing (ISC) to the triplet state can also occur. wikipedia.org Intersystem crossing is a radiationless transition between two electronic states with different spin multiplicities, typically from an excited singlet state to an excited triplet state. wikipedia.org The probability of ISC is enhanced when the vibrational levels of the singlet and triplet states overlap. wikipedia.org For benzophenone (B1666685) and its derivatives, the formation of a triplet state is a well-known process. edinst.com This triplet state is a long-lived, high-energy species that can participate in various photochemical reactions. The efficiency of ISC can be influenced by factors such as the presence of heavy atoms and the polarity of the solvent. wikipedia.orgoregonstate.edu The triplet state of benzophenones can be quenched by oxygen, leading to the formation of singlet oxygen, a reactive oxygen species. edinst.com

Photodegradation Pathways and Mechanisms of this compound Under UV Irradiation

Despite its inherent photostability, this compound can undergo photodegradation under prolonged or intense UV irradiation, especially in the presence of other reactive species.

Identification of Primary Photoproducts and Intermediates (e.g., Dimer formation)

Under UV irradiation, this compound can degrade into various photoproducts. Studies on the photodegradation of similar benzophenones have identified several types of transformation products. For instance, the photodegradation of 2,4-dihydroxybenzophenone (B1670367) (BP-1) can lead to the formation of hydroxylated and nitrated products in the presence of nitrite (B80452). researchgate.net Dimerization is another observed photodegradation pathway for some benzophenones. nih.govresearchgate.net For example, the degradation of 2,4,4'-trihydroxybenzophenone (B74534) in the presence of persulfate can lead to the formation of dimer products. nih.gov Although specific studies on the dimerization of this compound are limited, it is a plausible degradation pathway given the reactivity of the excited state and potential radical intermediates. Other identified intermediates from the degradation of related benzophenones include compounds resulting from the cleavage of the C-C bridge bond and hydroxylation. nih.govmdpi.com

Mechanistic Elucidation of Radical (e.g., Hydroxyl, Sulfate (B86663) Radicals) and Non-Radical Photodecomposition

The photodegradation of this compound can be significantly accelerated by radical species. tandfonline.com Advanced Oxidation Processes (AOPs) that generate highly reactive radicals like hydroxyl (•OH) and sulfate (SO₄⁻•) radicals are effective in degrading benzophenones. nih.govmdpi.com

Hydroxyl Radicals (•OH): Hydroxyl radicals are powerful, non-selective oxidants that can rapidly react with and degrade organic compounds. mdpi.com In the context of benzophenones, •OH radicals can initiate degradation through hydroxylation, adding hydroxyl groups to the aromatic rings. mdpi.com The UV/H₂O₂ process is a common method for generating •OH radicals for water treatment and has been shown to be effective in degrading benzophenone-3. nih.govresearchgate.net

Sulfate Radicals (SO₄⁻•): Sulfate radicals are also potent oxidants, and their generation through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) is another effective AOP for degrading benzophenones. mdpi.comfrontiersin.org Studies on 2,4,4'-trihydroxybenzophenone have shown that both hydroxyl and sulfate radicals contribute to its oxidation, leading to cleavage of the C-C bridge, hydroxylation, and polymerization. nih.gov The reactivity of sulfate radicals can be influenced by pH, with conversion to hydroxyl radicals occurring under alkaline conditions. frontiersin.org

Non-radical pathways can also contribute to the decomposition of benzophenones, particularly in the presence of certain catalysts. For instance, the activation of persulfate by boron-doped carbon nanotubes has been shown to involve both radical and non-radical pathways, including the formation of singlet oxygen (¹O₂). tandfonline.com

Factors Influencing the Photostability and Photochemical Reactivity of this compound

Several factors can influence the photostability and photochemical reactivity of this compound.

| Factor | Effect on Photostability and Reactivity |

| pH | The pH of the medium can significantly affect the degradation rate. For example, the degradation of some benzophenones is enhanced under alkaline conditions. researchgate.net This is partly due to the deprotonation of the hydroxyl groups, which can alter the electronic properties and reactivity of the molecule. Additionally, the generation and reactivity of radical species like SO₄⁻• can be pH-dependent. frontiersin.org |

| Presence of Other Substances | Natural organic matter (NOM) can inhibit photodegradation through light screening and radical scavenging effects. researchgate.net Conversely, the presence of sensitizers like nitrite can accelerate degradation by generating reactive species such as •OH and •NO₂. researchgate.net The presence of metal ions can also influence photodegradation rates. mdpi.com |

| Solvent Polarity | The polarity of the solvent can affect the excited-state dynamics, including the efficiency of intersystem crossing and the stability of charged intermediates, thereby influencing the overall photochemical behavior. oregonstate.edu |

| UV Wavelength and Intensity | The rate of photodegradation is directly related to the intensity of UV radiation. The specific wavelengths of UV light are also critical, as the molecule will only degrade upon absorbing light of sufficient energy to break its chemical bonds or promote it to a reactive excited state. nih.gov |

Solvent Effects and Environmental Matrix Influences

The nature of the solvent and the composition of the environmental matrix, such as natural waters, play a crucial role in the photochemical behavior of benzophenones. The polarity, permittivity, and solvation abilities of the solvent can alter the energy levels of both the ground and excited states, thereby affecting absorption spectra and reaction pathways. researchgate.netrsc.org

Studies on hydroxybenzophenones in ethanol-water mixtures have demonstrated that the pKa values of the compounds increase as the polarity and solvation abilities of the reaction medium decrease. researchgate.net This change in acidity in different solvent environments can significantly impact the molecule's form and, consequently, its photochemical properties. For benzophenone, the parent compound, theoretical studies using density functional theory (DFT) have shown that both the wavelength and intensity of absorption bands are affected when the molecule is in a solvent environment, which is attributed to the unequal perturbation of the ground and excited states. longdom.org The excited state dipole moment of benzophenone is found to be greater than its ground state counterpart, indicating a significant redistribution of charge upon excitation, which is sensitive to the solvent's polarity. longdom.org

In complex environmental matrices, the photochemical fate of benzophenones is further complicated. Laboratory experiments have shown that these compounds are generally resistant to direct photolysis in distilled water but can undergo enhanced photodegradation under simulated solar irradiation in various natural waters. mdpi.com For instance, the photolytic behavior of benzophenones is significantly affected by photosensitizers present in natural waters like lake and seawater. mdpi.com The photodegradation of related benzophenone compounds, such as BP-3, was found to be negligible through direct photolysis in pure water. However, its degradation was accelerated in freshwater and seawater, indicating that constituents of these natural matrices facilitate indirect photolysis. researchgate.net The degradation process and kinetics vary in different types of water, including filtered wastewater effluent and river water. mdpi.com

Table 1: Influence of Environmental Matrix on Benzophenone Photodegradation This table illustrates the effect of different water matrices on the degradation of benzophenone-type UV filters, as direct photolysis is often not the primary degradation pathway.

Role of Additives and Co-existing Species on Photochemical Fate

The presence of various additives and co-existing chemical species in the environment can significantly accelerate or inhibit the photochemical degradation of this compound and related compounds. These species can act as photosensitizers, generating reactive intermediates, or as quenchers, deactivating the excited state of the benzophenone molecule.

Humic Substances: Natural organic matter (NOM), particularly humic and fulvic acids, are well-known photosensitizers in aquatic environments. mdpi.com Upon absorbing sunlight, humic substances can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), as well as excited triplet states (³CDOM*), which can then react with and degrade benzophenones. mdpi.comresearchgate.net Enhanced photodegradation of benzophenone UV filters has been observed in the presence of humic substances. mdpi.com However, NOM can also have a negative impact by acting as a light screen, reducing the photons available to excite the target compound, or by scavenging the very radicals they help produce. mdpi.com

Nitrate (B79036) and Nitrite: Nitrate (NO₃⁻) and nitrite (NO₂⁻) ions, common in surface waters, are significant precursors to photochemically produced oxidants. The photolysis of nitrate and nitrite generates reactive species, including hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO₂), which can effectively degrade benzophenones. mdpi.com A systematic investigation into the photochemical behavior of benzophenones mediated by nitrate showed that degradation rates were significantly correlated with nitrate concentration. The degradation was also pH-dependent, with higher transformation rates observed under alkaline conditions. For 2,4-dihydroxybenzophenone (BP-1), the observed photolytic rate constant (kobs) at pH 10 was 8.3 times higher than at pH 6.0 in the presence of nitrate.

Table 2: Effect of Nitrate and pH on the Photodegradation of 2,4-dihydroxybenzophenone (BP-1) This table presents the observed pseudo-first-order rate constants for the degradation of BP-1 under simulated sunlight, showing the influence of nitrate concentration and pH. Data is illustrative of the behavior of hydroxylated benzophenones.

Other Species and Additives:

Dissolved Oxygen (DO): DO can influence reaction kinetics, often by participating in the formation of or reacting with transient radical species.

Metal Ions: The presence of metal ions such as Fe³⁺ and Cu²⁺ can affect photodegradation pathways, for example, by forming complexes with humic acids that enhance photochemical activity. mdpi.com

Ferrate and Carbon Quantum Dots (CQDs): Advanced oxidation processes have demonstrated the synergistic degradation of 2,4,4′-trihydroxybenzophenone. A system using CQDs, ferrate (an oxidant), and visible light achieved a 99.9% degradation efficiency, significantly higher than the individual components. In this system, hydroxyl radicals were identified as the primary reactive species.

Co-solutes: The presence of other pollutants can influence degradation. For instance, the photodegradation of benzotriazole (B28993) was enhanced when benzophenone-3 was present as a co-solute along with humic acids. mdpi.com

The photochemical fate of this compound in the environment is therefore not an intrinsic property of the molecule alone but is intricately linked to the complex and variable chemistry of the surrounding aquatic matrix.

Mechanistic Investigations of 2,2 ,4 Trihydroxybenzophenone Interactions in Chemical and Biological Systems Excluding Clinical Human Trials

Antioxidant and Radical Scavenging Mechanisms of 2,2',4-Trihydroxybenzophenone in vitro

The antioxidant capacity of phenolic compounds, including hydroxybenzophenones, is a significant area of study. scielo.br Research has demonstrated that this compound possesses radical-scavenging properties comparable to those of typical phenolic compounds. nih.gov Its activity is notably superior to that of the parent benzophenone (B1666685) molecule, an enhancement directly attributed to the presence and positioning of its hydroxyl groups. scielo.brscielo.br

The primary mechanism by which this compound exerts its antioxidant effect is through the Hydrogen Atom Transfer (HAT) pathway. This mechanism involves the donation of a hydrogen atom from one of its hydroxyl (-OH) groups to a free radical, thereby neutralizing it. The presence of ortho-hydroxy groups (at the 2 and 2' positions) is crucial for this activity. scielo.brscielo.br These groups enhance the molecule's hydrogen-donating capability. scielo.br Following the donation of a hydrogen atom, the this compound molecule becomes a phenoxy radical itself. The structure allows for the electronic delocalization of this unpaired electron, which stabilizes the radical and makes the initial hydrogen donation more favorable. scielo.br

Single Electron Transfer (SET) represents another potential pathway for antioxidant action, where an electron is transferred to the radical, followed by proton transfer. While the HAT and SET mechanisms can occur in parallel, studies on this compound have predominantly highlighted the HAT pathway as the key contributor to its antioxidant and radical-scavenging activity, particularly due to the stabilizing effect of its specific hydroxylation pattern. scielo.brscielo.br

Enzyme Inhibition and Modulation Mechanisms by this compound in vitro

This compound has been investigated for its ability to inhibit various enzymes, particularly proteases.

In vitro studies have evaluated the inhibitory effects of this compound against a panel of cysteine and serine proteases, including papain, trypsin, and cathepsins B and G. nih.govunifal-mg.edu.br The results indicate that this synthetic benzophenone derivative is a weak inhibitor of these enzymes. nih.gov Other research on structurally related hydroxybenzophenones has shown that they can bind to the active site of the digestive enzyme trypsin, leading to inhibition of its enzymatic activity. researchgate.net This binding can cause structural changes in the enzyme. researchgate.net For instance, studies on other benzophenone derivatives with trypsin have identified a mixed inhibition model. researchgate.net However, the inhibitory potency of this compound itself against these proteases is modest when compared to other natural benzophenones. nih.gov

Table 1: In Vitro Protease Inhibition by Benzophenone Derivatives

| Compound | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| This compound | Papain, Trypsin, Cathepsin B, Cathepsin G | Weak inhibition | nih.gov |

This table provides a qualitative comparison based on the referenced study.

Structure-activity relationship (SAR) analyses reveal the chemical features responsible for a compound's biological activity. In the case of enzyme inhibition by benzophenones, the substitution pattern is critical. nih.gov Comparative studies show that natural, polyprenylated benzophenones, such as guttiferone A, exhibit significantly higher inhibitory activity against proteases compared to the synthetic this compound. nih.govunifal-mg.edu.br This suggests that while the core benzophenone structure and its hydroxyl groups contribute to the interaction, the presence of larger, complex side chains like prenyl groups is essential for potent enzyme inhibition. nih.gov The relatively simple structure of this compound results in weaker binding and, consequently, less effective inhibition of enzymes like trypsin and elastase. nih.gov

Antimicrobial Mechanisms of Action by this compound in vitro

This compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria that are pathogenic in poultry. frontiersin.orgnih.govnih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Clostridium perfringens | Gram-positive | 62.5 | frontiersin.org |

| Staphylococcus aureus | Gram-positive | 62.5 | frontiersin.org |

| Salmonella enteritidis | Gram-negative | 125 | frontiersin.org |

| Escherichia coli | Gram-negative | 125 | frontiersin.org |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ascorbic acid |

| Bacitracin |

| Benzophenone |

| Cathepsin B |

| Cathepsin G |

| Chymostatin |

| Diphenylmethanone |

| Elastase |

| Epiclusianone |

| Garciniaphenone |

| Guttiferone A |

| Indomethacin (B1671933) |

| Papain |

| Trypsin |

Effects on Bacterial Cell Wall Integrity

The antimicrobial activity of this compound has been shown to involve the disruption of the bacterial cell wall. frontiersin.orgnih.govnih.gov Studies have indicated that this compound acts on the cell wall of both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov The mechanism of action is thought to be related to compromising the integrity of the bacterial wall, leading to changes in the bacterial cytoskeleton. frontiersin.org This disruption can result in the extravasation of proteins, which is a consequence of the damage to the cell wall. frontiersin.org

To investigate these effects, experiments have been conducted using bacterial models such as Salmonella Typhimurium (as a Gram-negative model) and Staphylococcus aureus (as a Gram-positive model). frontiersin.org In these studies, concentrations of this compound were used at multiples of the Minimum Inhibitory Concentration (MIC) to make the effects on the bacterial wall more apparent. frontiersin.org For instance, a concentration of 2 mg/mL was used for S. Typhimurium and 1 mg/mL for S. aureus, corresponding to 16 times their respective MICs. frontiersin.org

| Bacterial Model | Gram Type | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Compromised cell wall integrity | Action on the bacterial cell wall leading to protein extravasation. | frontiersin.org |

| Salmonella Typhimurium | Gram-negative | Compromised cell wall integrity | Action on the bacterial cell wall leading to changes in the cytoskeleton. | frontiersin.org |

Synergistic Effects with Conventional Antimicrobials

Research has demonstrated a synergistic antimicrobial effect when this compound is combined with conventional antimicrobials, specifically bacitracin. frontiersin.orgnih.govnih.gov This synergism is significant as it can enhance the efficacy of existing antibiotics. nih.gov

In studies involving Clostridium perfringens, the combination of this compound with bacitracin resulted in a four-fold reduction in the MIC value of bacitracin. nih.gov Bacitracin's mechanism of action involves interfering with the dephosphorylation of a carrier molecule that transports peptidoglycan components of the bacterial cell wall. nih.gov It is suggested that this compound acts on a different site within the bacterial wall, thereby potentiating the effect of bacitracin. nih.gov

| Bacterial Species | Conventional Antimicrobial | Observed Synergistic Effect | Proposed Mechanism of Synergy | Reference |

|---|---|---|---|---|

| Clostridium perfringens ATCC 12924 | Bacitracin | Four-fold reduction in the Minimum Inhibitory Concentration (MIC) of bacitracin. | This compound is suggested to act on a different site in the bacterial wall, enhancing bacitracin's effect. | nih.gov |

Receptor Interaction and Endocrine Activity Mechanisms by this compound (Excluding Human Clinical Endpoints)

In vitro studies have consistently shown that this compound possesses estrogenic activity. nih.govresearchgate.net This activity has been demonstrated in various assays, including those using the human breast cancer cell line MCF-7 and yeast two-hybrid systems. nih.govniph.go.jp The estrogenic potency of this compound is considered to be among the highest of the hydroxylated benzophenone derivatives. nih.govplos.org

The structural basis for this estrogenic activity is attributed to the hydroxylation pattern of the benzophenone molecule. nih.gov Specifically, the presence of a hydroxyl group at the 4-position of the phenyl ring is considered essential for high hormonal activity. nih.govplos.org Further hydroxylation at the 2-position of the same ring has been shown to enhance this activity. researchgate.net Its estrogenic activity has been reported to be comparable to that of bisphenol A. plos.orgresearchgate.net Investigations using the rainbow trout estrogen receptor (rtERα) have also confirmed its estrogenic effects, with full dose-response curves observed. oup.comresearchgate.net

| Assay System | Key Findings | Structural Determinants for Activity | Reference |

|---|---|---|---|

| Human breast cancer cell line (MCF-7) | Exhibited estrogenic activity. | A 4-hydroxyl group on the phenyl ring is essential for high activity. | nih.govresearchgate.net |

| Yeast two-hybrid assay | Demonstrated estrogenic activity. | Hydroxylation at the 3 or 4-position is associated with positive activity. | niph.go.jpresearchgate.net |

| Recombinant yeast with rainbow trout estrogen receptor (rtERα) | Showed a full dose-response curve with high maximal response. | - | oup.comresearchgate.net |

| Chinese hamster ovary cells with human estrogen receptor | Activity was comparable to bisphenol A. | A hydroxyl group at the 2-position enhances the activity of 4-hydroxylated benzophenones. | researchgate.net |

In addition to its estrogenic effects, this compound has been found to exhibit anti-androgenic activity in in vitro models. nih.gov This activity is characterized by the inhibition of the effects of androgens, such as dihydrotestosterone. nih.gov

Studies using a rat fibroblast cell line (NIH3T3) have demonstrated significant inhibitory effects on androgenic activity. nih.gov The structural features of the benzophenone molecule also play a role in its anti-androgenic properties. It has been observed that a hydroxyl group at the 2-position generally enhances the anti-androgenic activity. researchgate.net The potency of its anti-androgenic activity has been noted as being comparable to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE). researchgate.net

| Assay System | Key Findings | Structural Determinants for Activity | Reference |

|---|---|---|---|

| Rat fibroblast cell line (NIH3T3) | Showed significant inhibitory effects on the androgenic activity of dihydrotestosterone. | - | nih.gov |

| Chinese hamster ovary cells with human androgen receptor | Activity was comparable to DDE. | A hydroxyl group at the 2-position generally enhances anti-androgenic activity. | researchgate.net |

Environmental Chemistry and Ecotoxicological Implications of 2,2 ,4 Trihydroxybenzophenone

Occurrence and Distribution of 2,2',4-Trihydroxybenzophenone in Aquatic and Terrestrial Environments

As an ingredient in various consumer products and a metabolite of other organic UV filters, this compound enters the environment through several pathways. researchgate.net Its detection across different environmental matrices underscores its mobility and persistence. researchgate.netmdpi.com

Wastewater treatment plants (WWTPs) are significant conduits for the entry of benzophenone-type UV filters into the aquatic environment. researchgate.netnih.gov The incomplete removal of these compounds during conventional treatment processes leads to their discharge in effluents. mdpi.comresearchgate.netnih.gov this compound (BP-8) is frequently detected in these effluents, often because it is formed as a biodegradation product of the more widely used UV filter, Benzophenone-3 (BP-3). nih.govplos.org

A study in Taiwan detected BP-8 in wastewater effluents at concentrations ranging from 7.7 to 21.4 ng/L. plos.org Similarly, monitoring in Romania identified BP-8 as one of the most abundant UV filters in surface waters receiving WWTP discharge, with concentrations reaching up to 108 ng/L. rsc.org The general concentration levels of benzophenones in WWTPs can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). researchgate.net

| Location | Matrix | Concentration Range | Reference |

|---|---|---|---|

| Taiwan | Wastewater Effluent | 7.7 - 21.4 ng/L | plos.org |

| Romania | Surface Water (receiving WWTP discharge) | up to 108 ng/L | rsc.org |

Once released, this compound is distributed among various environmental compartments, including natural water bodies, sediments, soils, and biota. mdpi.comnih.gov Its detection has been reported in diverse geographical locations. For example, BP-8 was found in waters in China and Spain at concentrations of 84 ng/L and 55 ng/L, respectively. mdpi.comnih.gov

Due to their chemical properties, benzophenones can accumulate in solid matrices. mdpi.com Studies have reported that the concentration of BP-8 in soil and sediments can reach up to 4.17 ng/g dry weight (dw). plos.org Furthermore, bioaccumulation in aquatic organisms has been observed. A study in Hong Kong's coastal waters detected BP-8 in farmed fish, wild mussels, and other marine organisms, with concentrations measuring up to 14.4 ng/g (dw). nih.gov The detection frequency and concentration were notably higher in mussels compared to fish. nih.gov

| Environmental Compartment | Location | Concentration | Reference |

|---|---|---|---|

| Natural Waters | China | 84 ng/L | mdpi.comnih.gov |

| Natural Waters | Spain | 55 ng/L | mdpi.comnih.gov |

| Surface Waters | Romania | up to 108 ng/L | rsc.org |

| Soil and Sediments | Not Specified | up to 4.17 ng/g dw | plos.org |

| Marine Organisms (fish, mussels) | Hong Kong | up to 14.4 ng/g dw | nih.gov |

Environmental Transformation and Degradation Pathways of this compound

The environmental persistence of this compound is determined by its susceptibility to various transformation and degradation processes, including photolysis, hydrolysis, and microbial action.

Photodegradation, or the breakdown of compounds by light, is a key environmental fate process. Benzophenone-type UV filters are designed to be photostable, but they are not entirely resistant to degradation. mdpi.comnih.gov In a pilot-scale study without any added oxidants, the photodegradation of BP-8 reached 48.31% under UVC irradiation. researchgate.net Another study noted about 50% degradation after 14 hours of exposure to artificial solar radiation. mdpi.com In general, UV filters have been found to be relatively resistant to UV light, with estimated half-lives ranging from 17 to 99 hours in laboratory experiments. nih.govnih.gov

The presence of other substances in natural waters can influence this process. For instance, photosensitizers found in lake water have been shown to accelerate photodecomposition. nih.gov Conversely, information regarding the hydrolytic degradation (breakdown by water) of this compound under typical environmental conditions is limited. While some related compounds like 2,4-dihydroxybenzophenone (B1670367) are not expected to undergo hydrolysis, specific data for BP-8 is scarce. nih.gov

Biodegradation by microorganisms is a crucial pathway for the removal of organic pollutants. This compound has been identified as a significant in-vivo metabolite and biodegradation product of the more common UV filter, Benzophenone-3 (BP-3). nih.govplos.org This indicates that microbial systems possess the enzymatic capabilities to transform benzophenone (B1666685) structures.

Studies on soil aquifer treatment systems show that benzophenones can be biodegraded, primarily through cometabolism, a process where the microbe does not use the compound as a primary energy source. acs.orgupc.edu This degradation is enhanced by the presence of other sources of organic carbon and occurs within biofilms, which are communities of microorganisms attached to surfaces. upc.edu Biofilms can act as both accumulators and active degradation sites for hydrophobic compounds like benzophenones. acs.org Despite these general findings, specific microbial pathways for the complete mineralization of this compound itself have not been fully elucidated, and the compound is sometimes considered pseudo-persistent due to its continuous release into the environment. researchgate.net

Due to the limited efficiency of conventional water treatment methods for removing compounds like BP-8, research has focused on Advanced Oxidation Processes (AOPs). nih.govmdpi.com These processes generate highly reactive radicals that can effectively degrade persistent organic pollutants. mdpi.comencyclopedia.pub

Several AOPs have proven effective for the degradation of this compound. A pilot-scale study found that combining UVC radiation with oxidants significantly enhanced BP-8 degradation. researchgate.net The efficiency followed the trend: UVC alone < UVC/potassium peroxomonosulphate (PMS) < UVC/hydrogen peroxide (H2O2) < UVC/potassium peroxodisulphate (PDS). researchgate.net

Another effective method is the use of ferrate(VI) promoted by permanganate (B83412) (Mn(VII)). nih.gov This process was found to effectively oxidize BP-8, leading to thirteen identified transformation products through pathways including hydroxylation, bond breaking, polymerization, and carboxylation. nih.govresearchgate.net The intermediate products formed during this process were found to pose a diminishing ecological risk. nih.gov

| AOP Method | Key Findings | Reference |

|---|---|---|

| UVC Photodegradation | 48.31% degradation of BP-8 without oxidants. | researchgate.net |

| UVC/Oxidant Systems | Degradation efficiency trend: UVC < UVC/PMS < UVC/H2O2 < UVC/PDS. | researchgate.net |

| Ferrate(VI) + Mn(VII) | Enhanced kinetics and removal efficiency. Identified 13 oxidation products via hydroxylation, bond breaking, etc. | nih.gov |

Ecotoxicological Assessment of this compound and its Transformation Products (Excluding Human Toxicity)

The ecotoxicological profile of the specific isomer this compound is not as extensively documented as other benzophenone derivatives. However, existing research and its role as a transformation product of other widely used UV filters provide a basis for an initial assessment of its environmental implications.

Effects on Aquatic Organisms (e.g., Algae, Daphnia, Fish)

Comprehensive ecotoxicological data from standardized tests on the effects of this compound on key aquatic organisms such as algae, daphnia, and fish are limited in publicly available scientific literature. Most aquatic toxicity studies of trihydroxybenzophenones have focused on the 2,4,4'- and 2,3,4- isomers.

However, this compound has been identified as a by-product of the decomposition of other UV filters. For instance, it is a known transformation product of dioxybenzone (B1663609) (Benzophenone-8) when subjected to advanced oxidation processes designed for water treatment mdpi.com. The formation of such by-products is a critical consideration in ecotoxicology, as the transformation products may exhibit their own distinct toxicity profiles.

While direct toxicity data for this compound is scarce, the principle that transformation products of UV filters can be toxicologically relevant is well-established. For example, studies on the related compound 2,3,4-trihydroxybenzophenone (B75506) (2,3,4-THBP) have shown that its transformation during combined UV and chlorine treatment can lead to a mixture with increased acute toxicity nih.gov. This highlights the importance of assessing the full life cycle of UV filters and their derivatives in aquatic systems. The study on 2,3,4-THBP also found that it could form toxic products under solar irradiation in a natural water matrix, with the resulting mixture being 1.84 times more acutely toxic than the parent compound nih.gov. Although this data pertains to a different isomer, it underscores the potential for hydroxylated benzophenone transformation products to pose a risk to aquatic life.

Impact on Terrestrial Organisms and Soil Microbiome

There is a significant gap in research regarding the direct impact of this compound on terrestrial organisms. Studies specifically investigating its toxicity or bioaccumulation in soil-dwelling invertebrates, plants, or other terrestrial fauna have not been widely reported.

Conversely, research into the antimicrobial properties of this compound provides insight into its potential effects on the soil microbiome. A study evaluating its activity against various bacterial pathogens relevant to the poultry industry found that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria frontiersin.org. The mechanism of action was identified as targeting the bacterial cell wall frontiersin.org.

Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Type | Activity Observed | Reference |

| Various Pathogens | Gram-positive & Gram-negative | Antimicrobial activity, acts on bacterial cell wall | frontiersin.org |

Advanced Analytical Methodologies for 2,2 ,4 Trihydroxybenzophenone Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating 2,2',4-trihydroxybenzophenone from intricate mixtures, enabling its accurate measurement. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polyhydroxybenzophenones. acs.org Reverse-phase HPLC, in particular, is a reliable and accessible method for both detection and quantification. nih.gov In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

For related polyhydroxybenzophenones, successful separations have been achieved using a mobile phase consisting of an acetonitrile (B52724) and water mixture. sielc.comsielc.com To ensure optimal peak shape and resolution for phenolic compounds, an acid, such as phosphoric acid or formic acid, is often added to the mobile phase. sielc.comsielc.com Formic acid is particularly preferred for applications involving mass spectrometry (MS) detection due to its volatility. sielc.comsielc.com The concentrations of these compounds in saturated solutions have been effectively analyzed by reverse-phase HPLC. acs.org The development of HPLC methods is crucial for studying excretion patterns in biological fluids and for handling a large number of samples efficiently. nih.gov

Below is a table summarizing typical parameters used in HPLC analysis for related benzophenone (B1666685) compounds.

Interactive Table: Typical HPLC Parameters for Hydroxybenzophenone Analysis

| Parameter | Description | Example Value/Type | Source(s) |

| Technique | The specific HPLC mode used for separation. | Reverse-Phase (RP) HPLC | nih.gov |

| Column | The stationary phase where separation occurs. | C18 Column | researchgate.net |

| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile, Water, and an acid modifier. | sielc.comsielc.com |

| Acid Modifier | Used to improve peak shape and control ionization. | Phosphoric Acid or Formic Acid (for MS compatibility). | sielc.comsielc.com |

| Detection | The method used to detect the compound after separation. | UV Detection or Mass Spectrometry (MS). | acs.orgnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of benzophenones, but it requires a derivatization step to increase the volatility of the polar hydroxylated compounds. nih.gov This process involves converting the hydroxyl groups (-OH) into less polar, more volatile derivatives.

A common approach is silylation, where a silylating agent like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) is used to convert the target analytes into their trimethylsilyl (B98337) derivatives. nih.gov This reaction is typically performed at an elevated temperature, for instance, at 75°C for 30 minutes, to ensure complete derivatization before injection into the GC-MS system. nih.gov Another derivatizing agent used for benzophenone analysis is trifluoroacetamide. google.com The derivatized compounds can then be effectively separated on a gas chromatography column and detected with high sensitivity and specificity by a mass spectrometer. google.com This method has been successfully applied to determine hydroxylated benzophenone UV filters in environmental samples like seawater. nih.gov Limits of detection using this approach can be in the low nanogram-per-liter (ng L⁻¹) range. nih.gov

Interactive Table: GC-MS Derivatization and Analysis Parameters

| Parameter | Description | Example Value/Type | Source(s) |

| Technique | The primary analytical method used. | Gas Chromatography-Mass Spectrometry (GC-MS). | nih.gov |

| Derivatization | A necessary chemical modification to increase volatility. | Silylation or reaction with trifluoroacetamide. | nih.govgoogle.com |

| Reagent | The chemical used to create the volatile derivative. | N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA). | nih.gov |

| Reaction | The conditions needed for the derivatization to proceed. | 75°C for 30 minutes. | nih.gov |

| Detection Mode | The mass spectrometry mode for quantification. | Selected Ion Monitoring (SIM). | google.com |

For analyzing this compound in complex biological and environmental matrices such as serum, plasma, and wastewater, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. researchgate.netijpsjournal.comresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural confirmation offered by tandem mass spectrometry. researchgate.net

Prior to LC-MS/MS analysis, a sample preparation step, often solid-phase extraction (SPE), is employed to clean up the sample and concentrate the analytes. researchgate.net The chromatographic separation is typically performed on a C18 column using a gradient mobile phase, such as a mixture of aqueous formic acid and acetonitrile or methanol. researchgate.net The mass spectrometer is often operated in selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which allows for the monitoring of specific transitions from a precursor ion to product ions. researchgate.netijpsjournal.com This highly selective monitoring minimizes matrix interference and enables the quantification of the analyte at very low concentration levels, often in the ng/L range for water samples. researchgate.net LC-MS/MS has been used to determine levels of related compounds like 2,3,4-trihydroxybenzophenone (B75506) in rat serum. ijpsjournal.com

Advanced Spectroscopic and Spectrometric Approaches

Beyond routine quantification, advanced spectroscopic methods provide deeper insights into the structure and behavior of this compound.

Tandem mass spectrometry (MS/MS) is an indispensable tool not only for ultra-trace quantification but also for the structural elucidation of benzophenone derivatives. researchgate.netnih.gov In an MS/MS experiment, a specific precursor ion corresponding to the molecule of interest (e.g., the protonated molecule [M+H]⁺) is selected and then fragmented by collision-induced dissociation. The resulting pattern of product ions is characteristic of the molecule's structure.

For this compound, GC-MS analysis has identified key fragment ions, with prominent peaks observed at m/z values of 121 and 137, and the molecular ion at m/z 230. nih.gov In another study involving a derivatized trihydroxybenzophenone for GC-MS analysis, a characteristic ion was found at m/z 431. google.com High-resolution mass spectrometry (HRMS), such as LC-ESI-QTOF-MS/MS, provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule and its fragments. nih.gov This data, when combined with in-silico tools like SIRIUS, can be used to confidently elucidate the chemical structure of unknown metabolites or transformation products in complex samples. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed information about the molecular structure, conformation, and electronic environment of hydroxybenzophenones. While 1D NMR (¹H and ¹³C) confirms the basic carbon-hydrogen framework, more advanced studies use NMR data to understand the three-dimensional shape of the molecule and the interactions that stabilize it.

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially when it is present at trace levels in complex matrices such as environmental water, sediment, or biological fluids. mdpi.comresearchgate.net The primary goals are to isolate the analyte from interfering substances, pre-concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument. mdpi.comphenomenex.com

Solid-Phase Extraction (SPE) is one of the most utilized sample preparation techniques for extracting benzophenones from various matrices. mdpi.com It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent. For benzophenone-type UV filters, Oasis HLB cartridges have been shown to provide high recovery rates of 91% to 96% from water samples. researchgate.net SPE has been successfully coupled with analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of UV filters and their metabolites in human urine and semen. researchgate.net Optimization of SPE involves selecting the appropriate sorbent, conditioning solvents, sample pH, and elution solvent to maximize recovery. mdpi.com

Liquid-Liquid Extraction (LLE) is a classical separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.com While effective, traditional LLE can be time-consuming and require large volumes of organic solvents. orochem.comphenomenex.blog Modern variations like Supported Liquid Extraction (SLE) offer a cleaner, more efficient alternative by immobilizing the aqueous sample on an inert solid support and eluting the analyte with a small volume of an immiscible organic solvent. phenomenex.blog LLE methods have been developed for extracting benzophenones from sediment and sludge samples. mdpi.com

Table 2: Comparison of SPE and LLE Findings for Benzophenone Extraction

| Technique | Matrix | Key Optimization Parameters / Sorbent | Findings / Recoveries | Reference(s) |

| SPE | Surface Water & Sediments | Oasis HLB cartridges | Recoveries of 91-96% for water; 80-99% for sediments. | researchgate.net |

| SPE | Human Urine & Semen | SPE cleanup followed by LC-MS/MS | Method was successfully applied to quantify HMB and its metabolites in the low ng/mL range. | researchgate.net |

| SPE | Wastewater | Oasis HLB cartridges (100 mg) | pH, percentage of methanol, and elution solvent were key factors. | mdpi.com |

| LLE | Sediments & Sludge | Methanol:ethyl acetate (B1210297) (15:85 v/v) | Recoveries >80% from sediments and >70% from sludge were achieved. | mdpi.com |

Dispersive Liquid-Liquid Microextraction (DLLME) has emerged as a popular, rapid, and efficient microextraction technique for concentrating benzophenones from aqueous samples. rsc.org The standard procedure involves the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into the sample. nih.gov This action forms a cloudy solution of fine droplets, maximizing the surface area between the extraction solvent and the aqueous phase, which facilitates the rapid transfer of analytes. tandfonline.com After extraction, centrifugation is typically used to separate the organic phase. nih.gov

Numerous studies have focused on optimizing DLLME for the analysis of hydroxylated benzophenones. The key variables that are optimized include the choice and volume of the extraction and disperser solvents, sample pH, ionic strength (salt concentration), and extraction time. nih.govcapes.gov.br For instance, a method for determining hydroxylated benzophenones in seawater was optimized using 60 µL of chloroform (B151607) (extractor) and 1000 µL of acetone (B3395972) (disperser) for a 5 mL sample. nih.gov

Innovations in the DLLME technique include ultrasound-assisted DLLME, which uses sonication to enhance the dispersion process, and methods that use magnetic nanoparticles or the solidification of a floating organic droplet to simplify the collection of the extraction solvent. tandfonline.comcapes.gov.brresearchgate.net These advancements often improve efficiency and reduce the need for toxic chlorinated solvents. asianpubs.orgdntb.gov.ua DLLME methods consistently achieve high enrichment factors and very low limits of detection, often in the nanogram per liter (ng/L) range. nih.govcapes.gov.br

Table 3: Research Findings on DLLME for Benzophenone Derivatives

| Analytes | Matrix | Extraction Solvent (Volume) | Disperser Solvent (Volume) | Key Optimized Conditions | LODs | Reference |

| Hydroxylated BPs | Seawater | Chloroform (60 µL) | Acetone (1000 µL) | Sample Volume: 5 mL; pH 4; 10% NaCl | 32-50 ng/L | nih.gov |

| UV Filters | Environmental Water | 1-Octanol | Vortex agitation (no disperser) | Magnetic particle retrieval of solvent | 0.7-12.3 ng/mL | tandfonline.comtandfonline.com |

| UV Filters | Seawater | Not specified | Not specified | Ultrasound treatment to release analytes from particles before DLLME | 10-30 ng/L | capes.gov.br |

| Four BPs | Water Samples | α−Terpineol (natural solvent) | Not specified | Solidification of floating organic droplet (SFO) for collection | 0.12-0.53 µg/L | researchgate.net |

| Five UV Filters | Environmental Water | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (Ionic Liquid) | Not specified | HPLC-UV detection | 0.02-0.16 ng/mL | asianpubs.org |

Computational Chemistry and Theoretical Studies on 2,2 ,4 Trihydroxybenzophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,2',4-trihydroxybenzophenone. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictates its reactivity and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool in computational quantum chemistry for studying molecular systems due to its favorable balance of accuracy and computational cost. nih.govosti.gov DFT methods are used to investigate the electronic properties of this compound in both its ground state (lowest energy state) and electronically excited states.

In a typical DFT study, the geometry of the molecule is optimized to find the minimum energy structure. This involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. For benzophenone (B1666685) derivatives, studies often employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G* or 6-311++G(d,p) to achieve reliable results for both structure and energy. psu.eduresearchgate.netresearchgate.net The choice of functional and basis set is crucial and is often validated by comparing calculated properties with experimental data where available.

DFT is also extended to study excited states through methods like Time-Dependent DFT (TD-DFT). nih.govmdpi.com TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption of light (e.g., UV radiation). This is particularly relevant for this compound, a known UV absorber, as it helps to elucidate the mechanism of its photoprotective action. researchgate.net The calculations can identify the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of molecules with carbonyl groups and aromatic rings.

Table 1: Common DFT Functionals and Basis Sets for Benzophenone Studies

| Functional | Type | Basis Set | Common Application |

|---|---|---|---|

| B3LYP | Hybrid GGA | 6-31G(d,p) | Geometry optimization, vibrational frequencies |

| ωB97X-D | Range-separated hybrid with dispersion | 6-311++G(d,p) | Non-covalent interactions, thermochemistry researchgate.net |

| M06-2X | Hybrid meta-GGA | cc-pVTZ | Thermochemistry, kinetics, excited states researchgate.net |

| CAM-B3LYP | Range-separated hybrid | aug-cc-pVDZ | Charge-transfer excitations, TD-DFT calculations |

Quantum chemical calculations are powerful tools for predicting and interpreting various spectroscopic data. For this compound, DFT can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By analyzing the normal modes of vibration, specific peaks in the experimental spectra can be assigned to the stretching, bending, or torsional motions of particular functional groups, such as the O-H, C=O, and C-C bonds within the molecule.

The electronic absorption spectrum (UV-Vis) can be simulated using TD-DFT, providing theoretical values for the maximum absorption wavelengths (λmax). researchgate.net These calculations reveal the electronic transitions responsible for the molecule's ability to absorb UV light.

Furthermore, DFT provides detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. acs.org In this compound, the HOMO is typically localized on the electron-rich dihydroxy-substituted phenyl ring, while the LUMO may be centered on the carbonyl group and the other phenyl ring. This distribution governs the molecule's electronic transitions and reactivity.

Table 2: Example of Calculated Molecular Properties for a Benzophenone Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity, kinetic stability |

| Dipole Moment | 3.5 D | Molecular polarity, intermolecular interactions |

| λmax (UV-Vis) | ~340 nm | UV absorption, electronic transition energy |

Note: Values are illustrative and depend on the specific isomer and computational method.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach is essential for understanding the flexibility and conformational behavior of this compound.

This compound is a flexible molecule due to the rotational freedom around the single bonds connecting the phenyl rings to the central carbonyl group. MD simulations can explore the potential energy surface of the molecule to identify its various low-energy conformations (conformers) and the energy barriers between them. mdpi.commdpi.com

The simulation starts from an initial structure, often derived from experimental data like X-ray crystallography nih.govresearchgate.net or a geometry optimized by quantum chemical methods. The system's trajectory is then calculated by solving Newton's equations of motion for each atom over a period of nanoseconds to microseconds. Analysis of this trajectory reveals the preferred dihedral angles, the stability of different conformers, and the pathways for conformational change. nih.gov For this compound, key conformations are defined by the twist angles of the two phenyl rings relative to the plane of the carbonyl group. The presence of intramolecular hydrogen bonds, for instance between the 2-hydroxyl group and the carbonyl oxygen, can significantly stabilize certain conformations and restrict rotational freedom.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. d-nb.info Computational studies can model solvent effects using either implicit or explicit models. frontiersin.org